![molecular formula C17H20FN3O3 B6570955 8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-51-4](/img/structure/B6570955.png)
8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spirohydantoin-based model compound . It has been studied for its intermolecular interactions and their cooperative effects .
Molecular Structure Analysis
In the crystal structures of similar spirohydantoin-based model compounds, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets, which lead to molecular sheets and further, with the assistance of the C–H⋯F interaction, to three-dimensional networks .Chemical Reactions Analysis
The formation of the intermolecular F⋯F interaction in the crystal structure of similar compounds results in a new region with a larger surface area and a higher negative potential in comparison to the individual fluorine atoms . This interaction leads to strengthening of the interaction of one of the fluorine atoms with a third molecule from the environment which does not interact with both of them .Wissenschaftliche Forschungsanwendungen
Synthesis of Spirotetramat
This compound is a key intermediate in the synthesis of Spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops. Its unique two-way internal absorption and transport properties enable it to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .
Treatment of Anemia
The compound is a structural class of pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes for the treatment of anemia . It causes a robust erythropoietin (EPO) upregulation in vivo in multiple preclinical species .
Inhibition of Tumor Cells
Triazaspirane conformers, which this compound is a part of, have potential activity as inhibitors of PC3 prostatic tumor cells . The study is based on a molecular docking study and some biological assays to demonstrate the molecule effect on tumor cells migration and invasion .
Optimization of Synthetic Routes
The compound is involved in the optimization of synthetic routes for the production of Spirotetramat . Two main synthetic routes of Spirotetramat have been reported, and this compound plays a crucial role in both .
Environmental Safety
Spirotetramat, which this compound helps synthesize, has characteristics such as high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety . This meets China’s pesticide requirements .
Cost-Effective Synthesis
The compound is part of a high-yield and cost-effective synthesis of Spirotetramat . The proposed method has advantages such as mild conditions, simple operation, and good to excellent yields in each step .
Wirkmechanismus
- The compound likely interacts with these kinases, inhibiting their activity and preventing necroptosis induction .
- Upon inhibition of RIPK1 and RIPK3 by the compound, downstream effects include cell swelling, plasma membrane rupture, and immune-stress responses .
- Cellular effects include reduced inflammation and protection against necroptosis-associated diseases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-8-21-15(23)17(19-16(21)24)6-9-20(10-7-17)14(22)12-4-3-5-13(18)11-12/h3-5,11H,2,6-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZRZCFJUXUFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.